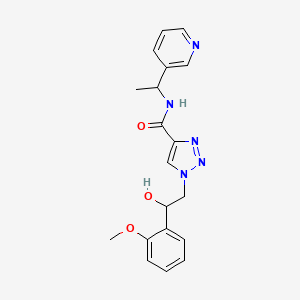

1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,2,3-triazole derivative featuring a 2-methoxyphenyl group at the 1-position of the triazole ring, a 2-hydroxyethyl side chain, and a carboxamide moiety substituted with a pyridin-3-yl ethyl group. Its structural complexity arises from the interplay of aromatic (pyridine and methoxyphenyl) and polar (hydroxy and carboxamide) functional groups, which may influence solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name |

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-13(14-6-5-9-20-10-14)21-19(26)16-11-24(23-22-16)12-17(25)15-7-3-4-8-18(15)27-2/h3-11,13,17,25H,12H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLQJMYJZCJXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.40 g/mol. The structure features a triazole ring, which is known for its ability to interact with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar triazole scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Khedher et al. demonstrated that triazole derivatives can effectively target specific kinases involved in cancer progression, suggesting that our compound may share similar mechanisms of action .

Enzyme Inhibition

Triazoles are known to inhibit several key enzymes. For example, they have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it essential to study the interaction of our compound with these enzymes .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to the one have shown activity against various bacterial strains and fungi. Research indicates that the presence of the triazole ring enhances the binding affinity to microbial targets, potentially leading to effective treatments for infections .

Study 1: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism involved apoptosis through the activation of caspase pathways .

Study 2: Enzyme Interaction

A pharmacokinetic study investigated the interaction of similar triazole compounds with cytochrome P450 enzymes. The results indicated that these compounds could significantly inhibit CYP3A4 activity, which is critical for drug metabolism .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on triazole core modifications, substituent variations, and biological relevance. Below is a detailed comparison:

Core Triazole Modifications

Key Observations :

- In contrast, the 1,2,4-triazole isomer may display altered hydrogen-bonding patterns due to nitrogen position differences.

- Pyridine/pyrazole substituents (target compound, ) contribute to aromatic interactions with biological targets (e.g., nicotinic acetylcholine receptors in insecticides) . Hydroxyethyl and carboxamide groups (target compound, ) enhance solubility and hydrogen-bonding capacity, critical for target binding .

Pharmacological and Biochemical Insights

- Binding Affinity : While direct inhibition constants (Ki) or IC50 values for the target compound are unavailable, analogs like demonstrate that chloro-pyridyl and ethoxy groups improve insecticidal activity by interacting with acetylcholine-binding proteins .

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for and , such as Huisgen cycloaddition for triazole formation and carboxamide coupling via EDCI/HOBt chemistry .

- Stability : Intramolecular hydrogen bonds (e.g., C–H⋯O/N in ) stabilize triazole derivatives, reducing metabolic degradation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (e.g., Huisgen reaction), leveraging copper(I)-catalyzed "click chemistry" for regioselective triazole formation . Key steps include:

- Precursor Preparation : Synthesis of azide and alkyne precursors with appropriate protecting groups (e.g., methoxyphenyl and pyridinyl moieties).

- Cycloaddition : Use of Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in polar solvents (e.g., DMF or acetonitrile) at 50–80°C .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and catalyst loading to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% required for pharmacological studies) .

Q. What are the hypothesized biological targets of this compound based on its structural features?

- Methodological Answer :

- Triazole Ring : Potential hydrogen bonding with enzyme active sites (e.g., kinases, cytochrome P450 isoforms) .

- Methoxyphenyl and Pyridinyl Groups : Enhance lipophilicity and π-π stacking with aromatic residues in receptors (e.g., G-protein-coupled receptors) .

- Initial Screening : Use computational docking (AutoDock Vina) to prioritize targets, followed by in vitro enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s enzyme inhibition efficacy across studies be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays for kinase activity) .

- Compound Integrity : Re-analyze purity via HPLC and confirm structural integrity with 2D NMR (e.g., HSQC, HMBC) .

- Control Experiments : Test for nonspecific binding using scrambled peptide substrates or inactive analogs .

Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model binding poses, focusing on triazole interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability and ligand-protein hydrogen bonds .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at enzyme active sites (e.g., charge transfer in cytochrome P450) .

Q. What strategies mitigate regioselectivity challenges during triazole ring formation in the synthesis?

- Methodological Answer :

- Catalyst Tuning : Use ruthenium catalysts (e.g., Cp*RuCl) for 1,5-disubstituted triazole formation instead of Cu(I)-catalyzed 1,4-regioisomers .

- Protecting Groups : Temporarily block reactive hydroxyl or amine groups on precursors to direct cycloaddition regiochemistry .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Analog Design : Synthesize derivatives with variations in methoxyphenyl (e.g., halogen substitution) or pyridinyl (e.g., methylation) groups .

- Bioactivity Testing : Screen analogs against panels of cancer cell lines (NCI-60) or microbial pathogens (AST guidelines) .

- Data Analysis : Use multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.